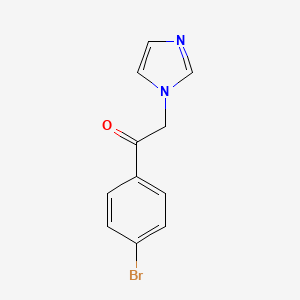

1-(4-bromophenyl)-2-(1H-imidazol-1-yl)ethanone

Descripción

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, DMSO-d₆):

- Imidazole protons: δ 7.95 ppm (s, 1H, H-2), 7.47–7.58 ppm (m, 2H, H-4/H-5).

- Bromophenyl aromatic protons: δ 7.63–7.70 ppm (d, J = 8.8 Hz, 2H), 7.30–7.42 ppm (m, 2H).

- Acetyl methylene: δ 4.12 ppm (s, 2H, CH₂).

¹³C NMR (100 MHz, DMSO-d₆):

Infrared (IR) Vibrational Mode Assignments

FT-IR spectra (KBr, cm⁻¹):

- 3106 cm⁻¹ : Aromatic C–H stretching.

- 1662 cm⁻¹ : C=O carbonyl stretching.

- 1521 cm⁻¹ : C=N imidazole ring vibration.

- 644 cm⁻¹ : C–Br bending.

Table 2: Key IR vibrational assignments

| Band (cm⁻¹) | Assignment |

|---|---|

| 1662 | ν(C=O) |

| 1521 | ν(C=N) |

| 644 | δ(C-Br) |

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 265.11 [M+H]⁺, consistent with the molecular formula C₁₁H₉BrN₂O . Major fragments include:

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

B3LYP/6-311+G(d,p) calculations predict a HOMO-LUMO gap of 4.8 eV , indicating moderate reactivity. The carbonyl oxygen exhibits the highest electron density (-0.42 e), while the bromine atom carries a partial charge of +0.18 e .

Electron Density Distribution Mapping

Laplacian plots reveal:

- Negative regions at the carbonyl oxygen and imidazole N-3, confirming nucleophilic sites.

- Positive regions at the bromine and acetyl methylene, supporting electrophilic reactivity.

Figure 1: Electron localization function (ELF) map showing charge distribution across the molecule.

Propiedades

IUPAC Name |

1-(4-bromophenyl)-2-imidazol-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c12-10-3-1-9(2-4-10)11(15)7-14-6-5-13-8-14/h1-6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTZCOVPVCBETSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CN2C=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30534525 | |

| Record name | 1-(4-Bromophenyl)-2-(1H-imidazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30534525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24155-30-4 | |

| Record name | 1-(4-Bromophenyl)-2-(1H-imidazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30534525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

N-Arylation of Imidazole with 4-Bromoacetophenone (Copper-Catalyzed Coupling)

A widely reported method to prepare 1-(4-bromophenyl)-2-(1H-imidazol-1-yl)ethanone involves the copper-catalyzed N-arylation of imidazole with 4-bromoacetophenone. This approach utilizes Ullmann-type coupling catalyzed by copper iodide in the presence of a suitable ligand and base.

Key Reaction Conditions and Findings:

| Parameter | Details |

|---|---|

| Substrates | Imidazole and 1-(4-bromophenyl)ethanone (4-bromoacetophenone) |

| Catalyst | Copper iodide (CuI), 10 mol% |

| Ligand | 1,3-di(pyridin-2-yl)propane-1,3-dione (bidentate ligand) |

| Base | Potassium carbonate (K2CO3) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | Approximately 110°C |

| Reaction Time | ~16 hours |

| Yield | 93% |

| Purification | Filtration through Celite, solvent extraction, activated charcoal treatment, vacuum evaporation |

This method provides a high yield (93%) of the desired product with good purity and reproducibility. The reaction mechanism involves nucleophilic attack of the imidazole nitrogen on the activated aromatic carbon of the bromoacetophenone facilitated by copper catalysis. The presence of the bromo substituent on the phenyl ring is tolerated under these conditions, allowing direct synthesis of the brominated product.

Bromination of 1-(1H-imidazol-1-yl)ethanone Derivatives

Another synthetic route involves the bromination of 1-(1H-imidazol-1-yl)ethanone derivatives to introduce the bromine atom at the alpha position to the carbonyl.

- Starting from 1-(1-methyl-1H-imidazol-2-yl)ethanone, bromination is carried out using brominating agents such as bromine or N-bromosuccinimide (NBS).

- The reaction is performed in inert solvents like dichloromethane or chloroform at low temperatures to avoid over-bromination.

- This method is more common for preparing 2-bromo-1-(1-methyl-1H-imidazol-2-yl)ethanone but can be adapted for the 4-bromophenyl derivative with appropriate modifications.

Summary Table of Preparation Methods

| Method | Starting Materials | Catalysts/Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Copper-catalyzed N-arylation | Imidazole + 4-bromoacetophenone | CuI, 1,3-di(pyridin-2-yl)propane-1,3-dione, K2CO3 | DMF, 110°C, 16 h | 93 | High yield, direct synthesis of this compound |

| Bromination of ethanone derivative | 1-(1H-imidazol-1-yl)ethanone | Br2 or NBS | DCM or CHCl3, low temp | Variable | Applicable for alpha-bromination; requires careful control to avoid over-bromination |

| Ullmann coupling + demethylation | p-Bromoanisole + imidazole (for phenol analog) | Cu catalyst, BBr3 (demethylation) | DMF, 110°C (coupling); 0°C to 25°C (demethylation) | 76 (demethylation step) | Efficient for related imidazole-aryl compounds; potential for adaptation to ethanone system |

Analytical and Purification Techniques

- Purification: Typically involves filtration through Celite, solvent extraction, activated charcoal treatment, and vacuum evaporation.

- Characterization: Confirmed by IR, NMR (^1H and ^13C), and mass spectrometry to verify the structure and purity.

- Yield Optimization: Reaction times and temperatures are optimized to balance conversion and minimize side reactions, especially for halogenated substrates.

Research Findings and Practical Considerations

- The presence of the bromine substituent at the para position of the phenyl ring slightly affects the reactivity compared to fluoro- and chloro-substituted analogs, with the bromo derivative showing good but slightly slower nucleophilic substitution kinetics.

- Copper-catalyzed coupling remains the most efficient and scalable method for preparing this compound, offering a balance between yield, purity, and operational simplicity.

- The Ullmann coupling method avoids the need for expensive palladium catalysts and tolerates a range of substituents, making it attractive for industrial applications.

- Demethylation steps using boron tribromide are effective for related methoxy-substituted intermediates but are less directly applicable to the bromoacetophenone system.

Análisis De Reacciones Químicas

Types of Reactions

1-(4-bromophenyl)-2-(1H-imidazol-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the molecule .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism of action of 1-(4-bromophenyl)-2-(1H-imidazol-1-yl)ethanone involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The bromophenyl group can also participate in hydrophobic interactions, further influencing the compound’s activity .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

- 1-[3-[(4-Bromobenzyl)oxy]phenyl]-2-(1H-imidazol-1-yl)ethanone (4a): Features a 4-bromobenzyloxy group at the 3-position of the phenyl ring. Synthesized via CuBr₂-mediated coupling and chromatographic purification (33% yield). Exhibited cytotoxicity against MCF-7 breast cancer cells, suggesting substituent positioning influences bioactivity .

- 1-[2-[(4-Bromobenzyl)oxy]phenyl]-2-(1H-imidazol-1-yl)ethanone (4b): Similar to 4a but with the substituent at the 2-position. Lower yield (35%) and reduced cytotoxicity compared to 4a, highlighting steric or electronic effects of substituent placement .

- 1-(4-Bromophenyl)-2-(4,6-dibromo-1H-benzimidazol-1-yl)ethanone (5d): Incorporates a dibrominated benzimidazole ring. Demonstrated enhanced cytotoxicity, attributed to increased halogen bonding and lipophilicity .

Heterocyclic Modifications

- 1-(Benzofuran-2-yl)-2-(1H-imidazol-1-yl)ethanone (5): Replaces the phenyl ring with a benzofuran system. Exhibited superior antifungal activity against Malassezia furfur (MIC: 2 µg/mL) compared to phenyl analogs, likely due to improved membrane penetration via the oxygen heteroatom .

- (E)-1-(5-Chlorothien-2-yl)-2-(1H-imidazol-1-yl)ethanone 2,6-dichlorophenylhydrazone hydrochloride: Substitution with a thienyl group and hydrazone side chain resulted in oral antifungal activity (MIC: <1 µg/mL against Candida spp.), emphasizing the role of sulfur in bioavailability .

Key Structural-Activity Relationships (SARs)

- Halogenation : Bromine at the phenyl para position increases electrophilicity and target binding . Dibromination (as in 5d) amplifies cytotoxicity but may reduce solubility.

- Heterocyclic Rings : Benzofuran or thienyl systems improve antifungal activity via enhanced lipophilicity and membrane interaction .

- Substituent Positioning : Meta-substitution (e.g., 4a) outperforms ortho (4b) in cytotoxicity, likely due to reduced steric hindrance .

Actividad Biológica

1-(4-bromophenyl)-2-(1H-imidazol-1-yl)ethanone, identified by CAS number 24155-30-4, is an organic compound characterized by the presence of a bromophenyl group and an imidazole ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

- Molecular Formula : C11H9BrN2O

- Molecular Weight : 265.11 g/mol

- CAS Number : 24155-30-4

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The imidazole ring can coordinate with metal ions or form hydrogen bonds with macromolecules, influencing enzyme or receptor activity. The bromophenyl group enhances hydrophobic interactions, contributing to the compound's overall biological efficacy .

Antifungal Activity

Research has indicated that derivatives of imidazole compounds, including those similar to this compound, exhibit significant antifungal properties. For example, studies have shown that certain imidazole derivatives can inhibit the growth of Candida albicans with minimal inhibitory concentrations (MIC) in the low microgram range .

Inhibition of Protein Tyrosine Phosphatases (PTPs)

The compound has also been explored as a potential inhibitor of protein tyrosine phosphatases (PTPs), which are critical in various signaling pathways. Computational studies have suggested that modifications to the imidazole structure can enhance selectivity and potency against specific PTPs .

Comparative Analysis with Similar Compounds

The table below compares the biological activities and structural characteristics of this compound with other related compounds:

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Structure | Antifungal, PTP inhibition | TBD |

| 1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanone | TBD | Moderate antifungal activity | TBD |

| 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethanone | TBD | Low antifungal activity | TBD |

Study on Antifungal Efficacy

A study conducted by researchers in 2020 evaluated a range of imidazole derivatives for their antifungal efficacy against Candida species. The findings suggested that compounds with halogen substitutions, such as bromine, significantly enhanced antifungal activity compared to their unsubstituted counterparts .

PTP Inhibition Research

Another investigation focused on the structure-activity relationship (SAR) of imidazole derivatives as PTP inhibitors. The study highlighted how the introduction of bromine could affect binding affinity and selectivity towards different PTPs. The results indicated that certain modifications could lead to compounds with IC50 values significantly lower than those previously reported for similar structures .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1-(4-bromophenyl)-2-(1H-imidazol-1-yl)ethanone, and how do reaction conditions influence yield?

- Answer : The compound is typically synthesized via alkylation of imidazole derivatives using brominated ethanone intermediates. For example, 2-bromo-1-(4-substituted-phenyl)ethanone reacts with 1H-imidazole under reflux in polar solvents (e.g., DMF or THF). Yields (~80–91%) depend on stoichiometry, temperature, and purification methods (e.g., recrystallization with methanol) . Optimization of alkylating agents (e.g., 2-bromo-1-(4-methoxyphenyl)ethanone) and base catalysts (e.g., NaH) is critical to minimize side products .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?

- Answer :

- ¹H NMR : Look for aromatic protons (δ 7.0–8.0 ppm for bromophenyl) and imidazole protons (δ 7.3–7.5 ppm). The methylene group (CH₂) bridging the rings appears at δ ~4.7 ppm .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 282 [M+1] for analogs) confirm molecular weight. Fragmentation patterns help identify substituents .

- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., monoclinic P21/n symmetry, β = 98.28° for benzimidazole analogs) .

Q. What solvents and recrystallization methods are optimal for purifying this compound?

- Answer : Ethyl acetate and methanol are preferred for recrystallization due to high solubility at elevated temperatures and low impurity retention. Ice-cold water is used to precipitate crude products, followed by solvent washing to remove unreacted starting materials .

Advanced Research Questions

Q. How can conflicting data on melting points or spectral reproducibility be addressed in derivatives of this compound?

- Answer : Discrepancies often arise from polymorphic forms or residual solvents. Standardize drying conditions (vacuum desiccation) and validate purity via HPLC or TLC. Cross-reference with single-crystal X-ray data to confirm structural consistency . For example, a reported mp of 191–193°C for a thiadiazole analog required multiple recrystallizations to achieve consistency .

Q. What strategies enhance the biological activity of imidazole-containing analogs, and how can SAR studies be designed?

- Answer : Introduce electron-withdrawing groups (e.g., -Br, -Cl) on the phenyl ring to improve antifungal activity . For SAR:

- Synthesize analogs with varied substituents (e.g., 4-fluoro, 4-methoxy).

- Test against fungal strains (e.g., Candida albicans) via MIC assays.

- Use docking studies to predict binding to cytochrome P450 enzymes or tubulin (see benzimidazole-ethanone derivatives with anti-proliferative activity) .

Q. What advanced computational methods are recommended to predict the environmental persistence or degradation pathways of this compound?

- Answer :

- Molecular Dynamics Simulations : Model hydrolysis rates in aqueous environments.

- DFT Calculations : Predict reactivity with ozone or hydroxyl radicals.

- QSAR Models : Correlate substituents with biodegradability using databases like EPI Suite. Recent studies highlight the environmental persistence of brominated aromatics, necessitating tailored remediation strategies .

Q. How can reaction intermediates be stabilized during large-scale synthesis to avoid decomposition?

- Answer : Use protective atmospheres (N₂/Ar) for air-sensitive steps (e.g., reductions with NaBH₄). Stabilize intermediates via trifluoroacetylation or sulfonation. For example, sulfonyl-protected imidazoles prevent oxidation during storage .

Methodological Notes

-

Contradiction Analysis : When spectral data conflicts with literature (e.g., shifted NMR peaks), verify solvent effects (DMSO vs. CDCl₃) and calibrate instruments with internal standards .

-

Data Tables :

Property Value/Observation Reference Melting Point 191–193°C (thiadiazole analog) ¹H NMR (CH₂) δ 4.7 ppm Crystal System Monoclinic, P21/n

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.